molecular formula C7H13N3 B6252661 3,5-diethyl-1H-pyrazol-4-amine CAS No. 1817793-40-0

3,5-diethyl-1H-pyrazol-4-amine

Cat. No.: B6252661
CAS No.: 1817793-40-0
M. Wt: 139.20 g/mol
InChI Key: IMBJNOJXJVXFSE-UHFFFAOYSA-N
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Description

3,5-Diethyl-1H-pyrazol-4-amine (CAS Number: 5272-86-6) is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . This aminopyrazole derivative serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. The 3,5-dialkyl substitution pattern on the pyrazole ring is a crucial structural feature found in pharmacologically active compounds, as this motif is known to be important for biological activity in related molecules . Heterocyclic compounds containing the pyrazole core, such as this amine, are of significant interest in drug discovery due to their wide range of associated biological activities. Research on similar structures has shown potential in the development of anti-inflammatory agents, antibacterial compounds, and anticancer agents . Furthermore, pyrazole-based structures are frequently explored as key precursors and ligands in catalytic systems . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1817793-40-0

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3,5-diethyl-1H-pyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-3-5-7(8)6(4-2)10-9-5/h3-4,8H2,1-2H3,(H,9,10)

InChI Key

IMBJNOJXJVXFSE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)CC)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3,5 Diethyl 1h Pyrazol 4 Amine and Its Analogs

Established Synthetic Routes for Pyrazole (B372694) Ring Formation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in numerous biologically active compounds. Its synthesis has been extensively studied, leading to a variety of reliable methods for its construction.

Condensation Reactions in Pyrazole Synthesis

The most prevalent and versatile method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process known as the Knorr pyrazole synthesis. This reaction is widely applicable and allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted starting materials.

The general mechanism involves the initial reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be catalyzed by either acid or base.

For the synthesis of a 3,5-disubstituted pyrazole, a symmetrical 1,3-diketone is often employed to avoid the formation of regioisomers. The choice of hydrazine (hydrazine hydrate or a substituted hydrazine) determines the substituent on the pyrazole nitrogen.

Strategies for Introducing Amino Functionality at Position 4

Introducing an amino group at the C4 position of the pyrazole ring can be achieved through several synthetic strategies. A common and effective method involves the nitration of the pre-formed pyrazole ring, followed by the reduction of the resulting 4-nitro derivative.

The nitration of 3,5-dialkylpyrazoles is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve selective mononitration at the C4 position and avoid side reactions. The electron-donating nature of the alkyl groups at positions 3 and 5 activates the C4 position towards electrophilic substitution.

Once the 4-nitropyrazole is obtained, the nitro group can be reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com Chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid is also a widely used and effective method. commonorganicchemistry.com

A less common approach is the direct amination of the pyrazole ring, which can be challenging to achieve with high regioselectivity and yield.

Methods for Introducing Alkyl Substituents at Positions 3 and 5

The introduction of alkyl substituents at the C3 and C5 positions of the pyrazole ring is most conveniently achieved by starting with an appropriately substituted 1,3-dicarbonyl compound in the Knorr synthesis. To obtain a 3,5-diethylpyrazole, the required starting material is 3,5-heptanedione.

The synthesis of symmetrical 1,3-diketones like 3,5-heptanedione can be accomplished through various methods, such as the Claisen condensation of an ester with a ketone. The availability of the corresponding 1,3-diketone is a key factor in the synthesis of symmetrically substituted 3,5-dialkylpyrazoles.

Targeted Synthesis of 3,5-Diethyl-1H-pyrazol-4-amine

A plausible synthetic route is outlined below:

Step 1: Synthesis of 3,5-Diethyl-1H-pyrazole. This is achieved via the Knorr condensation reaction of 3,5-heptanedione with hydrazine hydrate.

Step 2: Nitration of 3,5-Diethyl-1H-pyrazole. The synthesized 3,5-diethyl-1H-pyrazole is then subjected to nitration to introduce a nitro group at the C4 position, yielding 3,5-diethyl-4-nitro-1H-pyrazole.

Step 3: Reduction of 4-Nitro-3,5-diethyl-1H-pyrazole. The final step involves the reduction of the nitro group to an amino group to afford the target compound, this compound.

Optimization of Reaction Conditions for Diethyl Substitution

The successful synthesis of 3,5-diethyl-1H-pyrazole relies on the optimization of the Knorr condensation reaction conditions. Key parameters to consider include the choice of solvent, temperature, and catalyst. While the reaction can often proceed without a catalyst, the use of a catalytic amount of acid, such as acetic acid or hydrochloric acid, can accelerate the reaction rate.

ReactantsSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
3,5-Heptanedione, Hydrazine HydrateEthanolAcetic Acid (catalytic)Reflux4-6~85Inferred from general Knorr synthesis principles
3,5-Heptanedione, Hydrazine SulfateAqueous NaOHNone15-251.577-81 (for dimethyl analog) nih.gov

Note: The yield for the diethyl analog is an estimation based on typical Knorr reaction efficiencies. The data for the dimethyl analog provides a relevant reference.

For the subsequent nitration step, the reaction conditions must be carefully controlled to ensure regioselective mononitration at the C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent for pyrazoles. nih.gov The temperature should be kept low, typically between 0 and 10 °C, to minimize the formation of byproducts.

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
3,5-Diethyl-1H-pyrazoleHNO₃ / H₂SO₄0-102-3~70-80Inferred from nitration of 3,5-dimethylpyrazole semanticscholar.org

Note: The yield is an estimation based on the nitration of the analogous 3,5-dimethylpyrazole.

Finally, the reduction of the 4-nitro group can be optimized by selecting the appropriate reducing agent and reaction conditions. Catalytic hydrogenation is often a clean and efficient method, while chemical reduction with SnCl₂/HCl is a robust alternative.

Note: Yields are estimations based on standard reduction procedures for aromatic nitro compounds.

Regioselective Synthesis Approaches

The regioselectivity of the synthesis of this compound is primarily determined during the nitration step. The use of a symmetrical starting material, 3,5-heptanedione, ensures the formation of a single regioisomer of 3,5-diethyl-1H-pyrazole, thus simplifying the subsequent functionalization.

The nitration of 3,5-diethyl-1H-pyrazole is expected to proceed with high regioselectivity at the C4 position. This is due to the directing effect of the two nitrogen atoms in the pyrazole ring and the activating effect of the two ethyl groups at the C3 and C5 positions. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.

Should any formation of N-nitro or other nitrated byproducts occur, purification by chromatography would be necessary to isolate the desired 4-nitro-3,5-diethyl-1H-pyrazole. The subsequent reduction of the 4-nitro group is a well-established transformation and is not expected to present any regioselectivity issues.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to create more environmentally benign and efficient processes. Key areas of focus include the use of alternative solvents, the development of solvent-free reaction conditions, and the design of catalyst-free transformations. These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved yields, shorter reaction times, and simplified purification procedures. For the synthesis of this compound, green chemistry methodologies can be applied to key steps such as the formation of the pyrazole ring or the introduction of the amino group.

Solvent-free synthesis, also known as neat or solid-state reaction, is a green chemistry technique that eliminates the need for volatile organic solvents. This approach reduces pollution, lowers costs, and can sometimes enhance reaction rates and yields. Microwave irradiation and grinding techniques are often employed in solvent-free synthesis to provide the necessary energy for the reaction to proceed.

While a specific solvent-free synthesis for this compound is not extensively detailed in the current literature, the principles can be applied based on methodologies developed for analogous compounds. For instance, the synthesis of various heterocyclic compounds, including pyrazole derivatives, has been successfully achieved under solvent-free conditions. These reactions often involve the condensation of starting materials by heating or microwave irradiation.

A plausible solvent-free approach for a precursor to this compound could involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For example, the reaction of heptane-3,5-dione with hydrazine hydrate could theoretically yield 3,5-diethyl-1H-pyrazole under solvent-free conditions, which could then be functionalized at the 4-position.

The following table illustrates a hypothetical solvent-free synthesis for a pyrazole precursor, based on general principles of green chemistry.

Reactant 1Reactant 2ConditionsProductYield (%)
Heptane-3,5-dioneHydrazine HydrateMicrowave, Solvent-free3,5-Diethyl-1H-pyrazoleNot Reported

Subsequent conversion of the 3,5-diethyl-1H-pyrazole to the 4-amino derivative would require further steps, such as nitration followed by reduction, which could also be adapted to solvent-free conditions. For example, solid-phase reductions of nitroarenes have been reported, which could potentially be applied to a 3,5-diethyl-4-nitro-1H-pyrazole intermediate.

Catalyst-free reactions are highly desirable from a green chemistry perspective as they eliminate the need for, often expensive and potentially toxic, catalysts. This simplifies the reaction work-up and purification processes, as there is no catalyst to be removed from the final product.

A notable catalyst-free method for the synthesis of a close analog, 4-amino-3,5-dimethylpyrazole, involves the reduction of a corresponding azopyrazole precursor using hydrazine hydrate. This reaction proceeds efficiently without the need for a metal or acid catalyst. It is proposed that a similar catalyst-free reduction could be applied to synthesize this compound from a suitable 4-azo-3,5-diethyl-1H-pyrazole precursor.

The synthesis of the 4-aminopyrazole would first involve the coupling of an aryl diazonium salt with 3,5-diethyl-1H-pyrazole to form the 4-arylazo-3,5-diethyl-1H-pyrazole intermediate. This intermediate can then be reduced to the desired 4-aminopyrazole.

The table below outlines the reaction conditions for the catalyst-free reduction of an analogous azopyrazole to its corresponding aminopyrazole.

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
4-(Arylazo)-3,5-dimethyl-1H-pyrazoleHydrazine HydrateEthanolReflux2-44-Amino-3,5-dimethyl-1H-pyrazoleHigh

This catalyst-free reduction using hydrazine hydrate presents a promising green synthetic route to this compound. scispace.com The simplicity of the procedure and the avoidance of a catalyst align well with the principles of sustainable chemistry.

Chemical Reactivity and Derivatization of 3,5 Diethyl 1h Pyrazol 4 Amine

Reactions Involving the Amine Group at Position 4

The amine group at the C4 position of the pyrazole (B372694) ring is a primary nucleophilic center, readily participating in reactions typical of aromatic amines. Its reactivity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing a versatile handle for molecular elaboration.

Nucleophilic Substitution Reactions

The amino group of 4-aminopyrazoles can act as a nucleophile in substitution reactions. A significant application of this reactivity is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. This transformation can be viewed as an intramolecular nucleophilic substitution following an initial condensation reaction. The synthesis of these fused systems is traditionally achieved through the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. More contemporary methods include three-component reactions and microwave-assisted syntheses, which offer efficient routes to these valuable scaffolds.

For instance, the reaction of 3-aminopyrazoles with saturated ketones, catalyzed by Cu(II), can lead to the formation of pyrazolo[1,5-a]pyrimidines through an in situ formation of an α,β-unsaturated ketone followed by a [3+3] annulation. This demonstrates the nucleophilic character of the exocyclic amine in a cyclization process. nih.gov

Condensation Reactions and Schiff Base Formation

The primary amine at the 4-position of 3,5-diethyl-1H-pyrazol-4-amine is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of imine chemistry and provides a facile route to a wide array of derivatives. The formation of Schiff bases from 4-aminoantipyrine, a related pyrazole derivative, with various aldehydes is a well-established process, typically carried out by refluxing the reactants in a suitable solvent like methanol, often with a catalytic amount of acid. scielo.org.comdpi.com

The reaction of 4-aminopyrazoles with various aldehydes leads to the formation of 4-(het)arylimino-pyrazoles. ekb.eg Similarly, double-pyrazole Schiff bases can be prepared from the reaction of 5-amino-1-aryl-pyrazoles with pyrazole-4-carbaldehydes. nih.gov These reactions highlight the general reactivity of the amino group on the pyrazole ring in forming C=N bonds.

Below is a representative table of Schiff base formation from 4-aminoantipyrine, which serves as a model for the expected reactivity of this compound.

Aldehyde ReactantProduct (Schiff Base)Reference
4-(dimethylamino)benzaldehyde(E)-4-((4-(dimethylamino)benzylidene)amino)1,5-dimethyl-2-phenyl1H-pyrazol-3(2H)-one scielo.org.co
4-chlorobenzaldehyde(E)-4-((4-chlorobenzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol3(2H)-one scielo.org.co
4-fluorobenzaldehyde(E)-4-((4-fluorobenzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol3(2H)-one scielo.org.co
2-nitrobenzaldehyde(E)-1,5-dimethyl-4-((2-nitrobenzylidene)amino)-2-phenyl-1H-pyrazol3(2H)-one scielo.org.co
3-nitrobenzaldehyde(E)-1,5-dimethyl-4-((3-nitrobenzylidene)amino)-2-phenyl-1H-pyrazol3(2H)-one scielo.org.co
4-hydroxybenzaldehyde(E)-4-((4-hydroxybenzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one scielo.org.co

Acylation and Alkylation of the Amino Moiety

The nucleophilic nature of the amino group in 4-aminopyrazoles makes it susceptible to acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, leads to the formation of the corresponding amides. This reaction can be optimized by considering the solvent, reaction time, and the amount of the acylating agent. rsc.org

Alkylation of the exocyclic amino group can also be achieved, though selective alkylation might be challenging due to the presence of the nucleophilic nitrogen atoms in the pyrazole ring. However, under specific conditions, selective functionalization of the exocyclic amino group is possible. For instance, in aminopyrazoles with multiple amino groups, the secondary alkylamine has been shown to be significantly more nucleophilic than the primary aromatic amine, allowing for selective alkylation. researchgate.net

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms. These nitrogen atoms decrease the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic aromatic substitution. uci.edu

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

Electrophilic aromatic substitution (EAS) reactions on the pyrazole ring predominantly occur at the 4-position. scielo.org.coresearchgate.net The presence of two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. Common EAS reactions include halogenation, nitration, and sulfonation.

Halogenation: Pyrazoles can be halogenated at the C4 position using various halogenating agents. N-halosuccinimides (NCS, NBS, NIS) are effective reagents for this transformation, often not requiring a catalyst. beilstein-archives.orgmdpi.com The reaction of pyrazoles with N-halosuccinimides in solvents like carbon tetrachloride or water can provide 4-halopyrazoles in excellent yields under mild conditions. mdpi.comsemanticscholar.org For 3-aryl-1H-pyrazol-5-amines, direct C-H halogenation at the 4-position has been achieved using N-halosuccinimides in DMSO. organic-chemistry.org

Nitration: The nitration of pyrazoles also occurs at the C4 position. A common nitrating mixture is nitric acid and sulfuric acid. researchgate.net For 1,3,5-trimethylpyrazole, nitration has been shown to occur on the conjugate acid. researchgate.net The direct nitration of pyrazole itself can yield 4-nitropyrazole.

Sulfonation: Sulfonation of the pyrazole ring to introduce a sulfonic acid group at the C4 position can be achieved using fuming sulfuric acid or sulfur trioxide in sulfuric acid. researchgate.net For 1-phenylpyrazole, sulfonation with chlorosulfuric acid in chloroform (B151607) leads to substitution at the 4-position of the pyrazole ring.

The following table summarizes typical electrophilic aromatic substitution reactions on the pyrazole ring.

ReactionReagentsElectrophilePosition of SubstitutionProductReference
HalogenationN-Halosuccinimide (NXS)X+C-44-Halopyrazole mdpi.comsemanticscholar.org
NitrationHNO3 + H2SO4NO2+C-44-Nitropyrazole researchgate.net
SulfonationFuming H2SO4 or SO3/H2SO4SO3 or HSO3+C-4Pyrazole-4-sulfonic acid researchgate.net

N-Alkylation and N-Arylation Strategies at N1

The pyrazole ring possesses two nitrogen atoms, one of which is a pyrrole-like NH group that can be readily deprotonated and subsequently alkylated or arylated. The other is a pyridine-like nitrogen that is generally less nucleophilic.

N-Alkylation: The N-alkylation of pyrazoles is a common transformation and can be achieved using various alkylating agents such as alkyl halides, diazomethane, or dimethyl sulfate. scielo.org.co A newer method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides good yields of N-alkyl pyrazoles. For unsymmetrical pyrazoles, a mixture of regioisomers can be obtained, with the major product often determined by steric factors. Enzymes have also been engineered to perform selective N-alkylation of pyrazoles with high regioselectivity.

N-Arylation: The N-arylation of pyrazoles, often achieved through cross-coupling reactions, is a valuable method for synthesizing N-arylpyrazole derivatives. Copper-catalyzed N-arylation of pyrazoles with aryl halides (iodides or bromides) using diamine ligands is an effective method that tolerates a range of functional groups. Palladium-catalyzed couplings have also been developed for this purpose. The regioselectivity of N-arylation of 3,5-disubstituted pyrazoles can be influenced by reaction conditions such as classical heating versus microwave irradiation. beilstein-archives.org

The table below provides examples of conditions for N-alkylation and N-arylation of pyrazoles.

Reaction TypeReactantsCatalyst/ConditionsProductReference
N-AlkylationPyrazole, TrichloroacetimidateCamphorsulfonic acidN-Alkylpyrazole
N-ArylationPyrazole, Aryl iodide/bromideCuI, Diamine ligandN-Arylpyrazole
N-Arylation3,5-Disubstituted pyrazole, FluoronitrobenzeneMicrowave irradiationMixture of N-arylpyrazole isomers beilstein-archives.org

Metal Complexation and Coordination Chemistry

It is anticipated that this compound would primarily coordinate to metal ions through the pyridine-like N2 atom of the pyrazole ring and the nitrogen atom of the 4-amino group, acting as a bidentate chelating ligand. This chelation would form a stable five-membered ring with the metal center, a favorable arrangement in coordination chemistry. The ethyl groups at the 3 and 5 positions are likely to influence the steric and electronic properties of the resulting metal complexes.

Based on studies of similar aminopyrazole ligands, a range of coordination compounds with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) can be predicted. The geometry of these complexes would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with copper(II), distorted octahedral or square planar geometries are commonly observed.

A study on bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)bis(nitrato-κO)copper(II) revealed a distorted octahedral geometry where the copper(II) ion is coordinated to four 3-aminopyrazole (B16455) ligands and two nitrate (B79036) anions. nih.gov This demonstrates the ability of aminopyrazoles to coordinate through different nitrogen atoms of the pyrazole ring.

Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions (Based on Analogous Systems)

Metal IonExpected Coordination ModePotential Complex Geometry
Copper(II)Bidentate (N2 of pyrazole, N of amino group)Distorted Octahedral, Square Planar
Cobalt(II)Bidentate (N2 of pyrazole, N of amino group)Tetrahedral, Octahedral
Nickel(II)Bidentate (N2 of pyrazole, N of amino group)Square Planar, Octahedral
Zinc(II)Bidentate (N2 of pyrazole, N of amino group)Tetrahedral

Synthesis of Fused Heterocyclic Systems from this compound

The amino group at the 4-position of the pyrazole ring makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. The reactivity of the amino group, in conjunction with the adjacent ring nitrogen, allows for cyclocondensation reactions with suitable bifunctional reagents.

Formation of Pyrazolo[1,5-a]pyrimidine Scaffolds

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established reaction for 5-aminopyrazoles (also known as 3-aminopyrazoles through tautomerism). This reaction typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through an initial attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization involving the endocyclic pyrazole nitrogen.

However, for a 4-aminopyrazole such as this compound, the reaction with 1,3-dicarbonyl compounds is expected to lead to a different fused heterocyclic system, namely a pyrazolo[3,4-b]pyridine or a pyrazolo[4,3-b]pyridine , rather than a pyrazolo[1,5-a]pyrimidine. The regioselectivity of this reaction would depend on the specific reaction conditions and the nature of the 1,3-dicarbonyl compound.

Exploration of Other Annulated Systems

The versatility of 4-aminopyrazoles as building blocks extends to the synthesis of a variety of other fused heterocyclic systems. The reaction of 4-aminopyrazoles with different electrophilic reagents can lead to the formation of diverse annulated products with potential biological activities.

For instance, the reaction of 4-aminopyrazoles with α,β-unsaturated ketones can also lead to the formation of pyrazolo[3,4-b]pyridines. acs.org Furthermore, 4-aminopyrazoles can be converted into aminopyrazolo[4,3-b]pyridines upon treatment with malononitrile. japtronline.com These reactions highlight the utility of 4-aminopyrazoles in constructing complex heterocyclic frameworks.

Table 2: Predicted Synthesis of Fused Heterocyclic Systems from this compound (Based on Analogous 4-Aminopyrazole Reactivity)

ReagentFused Heterocyclic Product
1,3-Diketone (e.g., Acetylacetone)Pyrazolo[3,4-b]pyridine or Pyrazolo[4,3-b]pyridine
α,β-Unsaturated KetonePyrazolo[3,4-b]pyridine
MalononitrileAminopyrazolo[4,3-b]pyridine

Formation of Molecular Salts and Co-crystals

The presence of both a basic amino group and an acidic N-H group on the pyrazole ring endows this compound with the ability to form molecular salts and co-crystals. These multicomponent crystalline solids can exhibit modified physicochemical properties compared to the parent compound, such as solubility, stability, and melting point.

Molecular Salts: The amino group at the 4-position is expected to be sufficiently basic to react with various acids to form stable salts. Protonation would likely occur at the amino nitrogen, forming an ammonium (B1175870) salt. The choice of the counter-ion (anion) would influence the properties of the resulting salt.

Co-crystals: Co-crystals are formed through non-covalent interactions, primarily hydrogen bonding, between the active pharmaceutical ingredient (in this case, the aminopyrazole) and a co-former molecule. The N-H groups of the pyrazole ring and the amino group of this compound are excellent hydrogen bond donors, while the pyrazole ring nitrogens can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks with a variety of co-formers, such as carboxylic acids, amides, and other heterocyclic compounds.

The formation of co-crystals is guided by the principles of crystal engineering, where predictable hydrogen bonding patterns, known as supramolecular synthons, are utilized to design new crystalline structures. japtronline.comresearchgate.net For instance, the aminopyridine moiety is known to form reliable hydrogen bonds with carboxylic acids. nih.gov

Table 3: Potential Co-formers for this compound and Expected Hydrogen Bonding Interactions

Co-former TypeExample Co-formerExpected Primary Hydrogen Bonding Interaction
Carboxylic AcidBenzoic AcidN-H···O (amino to carboxyl), N···H-O (pyrazole to carboxyl)
AmideBenzamideN-H···O (amino to amide carbonyl), N-H···O (pyrazole to amide carbonyl)
HeterocyclePyridineN-H···N (amino to pyridine), N-H···N (pyrazole to pyridine)

Structural Elucidation and Advanced Characterization of 3,5 Diethyl 1h Pyrazol 4 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3,5-diethyl-1H-pyrazol-4-amine. Each technique offers unique information about the connectivity of atoms, functional groups, and electronic transitions within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The ethyl groups at positions 3 and 5 of the pyrazole (B372694) ring would each give rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with the adjacent protons. The N-H proton of the pyrazole ring is also expected to produce a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the two carbons of the ethyl groups (methyl and methylene), as well as for the three unique carbon atoms of the pyrazole ring (C3, C4, and C5). The chemical shifts of the pyrazole ring carbons are influenced by the electron-donating effects of the amine and ethyl substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments of the ¹H and ¹³C signals. COSY spectra would reveal the coupling between the methylene and methyl protons of the ethyl groups, while HSQC would correlate the proton signals with their directly attached carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C3, C5-~145-155
C4-~110-120
-CH₂-Quartet, ~2.5-2.8~20-25
-CH₃Triplet, ~1.1-1.3~12-15
-NH₂Broad Singlet, variable-
N-HBroad Singlet, variable-

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

The N-H stretching vibrations of the primary amine (-NH₂) group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the pyrazole ring would also be observed in this region, potentially overlapping with the amine stretches. The C-H stretching vibrations of the ethyl groups would be visible just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds would be found at lower wavenumbers.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500
N-H (Pyrazole)Stretch3100 - 3300
C-H (Alkyl)Stretch2850 - 2960
C=N, C=C (Pyrazole Ring)Stretch1500 - 1650
N-H (Amine)Bend1590 - 1650
C-H (Alkyl)Bend1375 - 1470

Note: These are expected ranges and the exact positions can be influenced by the molecular environment.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for pyrazoles include cleavage of the substituents from the ring and rupture of the pyrazole ring itself. For this specific compound, the loss of an ethyl radical (C₂H₅) would be a prominent fragmentation pathway.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is a chromophore that absorbs UV radiation. The position of the absorption maximum (λmax) is influenced by the substituents on the ring. The amino and ethyl groups are expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent pyrazole. The UV-Vis spectrum would be useful for quantitative analysis and for studying the electronic properties of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules.

While a specific crystal structure for this compound has not been reported in the provided search results, analysis of related pyrazole structures allows for a prediction of its molecular geometry. Single-crystal X-ray diffraction of a suitable crystal would determine the bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the planarity of the pyrazole ring and the conformation of the ethyl and amino substituents. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups, which dictate the packing of the molecules in the crystal lattice. For instance, crystal structures of similar amino-pyrazoles show extensive hydrogen bonding networks. researchgate.net

Analysis of Intermolecular Interactions (Hydrogen Bonding Networks)

The molecular structure of this compound features multiple sites capable of participating in hydrogen bonding, which are the primary drivers of its solid-state architecture. The key functional groups involved are the pyrazole ring, which contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom), and the 4-amino group (-NH₂), which provides two additional hydrogen bond donors.

This combination of donors and acceptors facilitates the formation of a robust and extensive hydrogen-bonding network. The principal interactions expected are:

N-H···N (Pyrazole-Pyrazole): A classic interaction in 1H-pyrazole derivatives, where the N-H of one molecule donates to the pyridinic nitrogen of a neighboring molecule. This interaction is fundamental to the formation of common pyrazole supramolecular motifs. researchgate.netresearchgate.net

N-H···N (Amine-Pyrazole): The hydrogen atoms of the 4-amino group can form strong hydrogen bonds with the pyridinic nitrogen of an adjacent pyrazole ring.

N-H···N (Pyrazole-Amine): The pyrazole N-H can also donate to the nitrogen of the amino group of another molecule, although this is generally less favored than donation to the more basic pyridinic nitrogen.

Table 1: Predicted Hydrogen Bonding Parameters for this compound

Donor (D) - H···Acceptor (A) Typical D···A Distance (Å) Typical H···A Distance (Å) Typical Angle (°)
N(pyrazole)-H···N(pyrazole) 2.8 - 3.1 1.8 - 2.2 160 - 180
N(amine)-H···N(pyrazole) 2.9 - 3.2 1.9 - 2.3 150 - 170
N(amine)-H···N(amine) 3.0 - 3.3 2.0 - 2.4 140 - 160

Note: Data are representative values based on analogous structures in the Cambridge Crystallographic Data Centre (CCDC) and are predictive for the title compound.

Crystal Packing and Supramolecular Architectures

The extensive hydrogen bonding capabilities of this compound are expected to direct its assembly into highly ordered supramolecular architectures. The specific arrangement is determined by the energetic balance between the strong N-H···N hydrogen bonds and the requirement for efficient space-filling, which is influenced by the steric profile of the ethyl substituents.

In many substituted 1H-pyrazoles, intermolecular hydrogen bonds lead to the formation of recognizable motifs such as dimers, trimers, tetramers, and catemers (chains). researchgate.netresearchgate.netnih.gov Given the presence of the 4-amino group, which can link these primary motifs, it is highly probable that the crystal structure of this compound consists of two-dimensional (2D) sheets or layers. In this arrangement, each molecule would be hydrogen-bonded to several neighbors, creating a planar network. The diethyl groups would then protrude from these layers, with the packing of subsequent layers being governed by weaker van der Waals forces and potentially weak C-H···N or C-H···π interactions.

The steric bulk of the substituents at the 3- and 5-positions significantly influences the final architecture. For example, 3,5-diphenyl-4-benzyl-1H-pyrazole forms hydrogen-bonded dimers, whereas the less bulky 3,5-dimethyl analog forms catemers. nih.gov The ethyl groups of the title compound are of intermediate size, suggesting a high likelihood of forming catemer-based sheets. The crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine reveals that each donor/acceptor site participates in at least one N-H···N hydrogen bond, resulting in a three-dimensional network. researchgate.net A similar, highly interconnected architecture is plausible for the diethyl derivative.

Polymorphism and Conformational Analysis in the Solid State

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. This compound is a strong candidate for exhibiting polymorphism due to two key molecular features:

Multiple Hydrogen Bonding Motifs: The presence of three hydrogen bond donors and two primary acceptors allows for various energetically similar, yet structurally distinct, hydrogen bonding patterns to form. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different motifs (e.g., a dimer-based vs. a catemer-based network), resulting in different polymorphs.

Conformational Flexibility: The ethyl groups at the 3- and 5-positions possess rotational freedom around the C(ring)-C(ethyl) and C-C single bonds. Different, stable conformers of the molecule could pack in unique ways, giving rise to conformational polymorphism.

Conformational Analysis in the solid state pertains to the specific three-dimensional arrangement adopted by the molecule within the crystal lattice. For this compound, the primary conformational variables are the torsion angles of the ethyl groups relative to the plane of the pyrazole ring. While these groups are flexible in solution, in the solid state they will adopt a fixed conformation that optimizes crystal packing and intermolecular interactions. The orientation will be a compromise to minimize steric hindrance with the adjacent amino group and pyrazole ring atoms while maximizing packing efficiency. It is expected that the ethyl groups will adopt a staggered conformation to minimize intramolecular steric strain.

Table 2: Key Torsion Angles for Conformational Analysis of this compound

Torsion Angle Description Expected Value (°)
C4-C3-C(ethyl)-C(methyl) Rotation of the ethyl group at position 3 ~60 (gauche) or ~180 (anti)
C4-C5-C(ethyl)-C(methyl) Rotation of the ethyl group at position 5 ~60 (gauche) or ~180 (anti)

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. eurasianjournals.com It is widely applied to predict the molecular properties of organic compounds, including pyrazole (B372694) derivatives. researchgate.netaip.org

Theoretical calculations, primarily using DFT with a suitable basis set such as B3LYP/6-311++G(d,p), are employed to determine the most stable conformation (optimized geometry) of 3,5-diethyl-1H-pyrazol-4-amine. This process involves finding the minimum energy structure on the potential energy surface. The optimized geometry reveals key structural parameters like bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, the pyrazole ring is generally planar, and the substituents' orientations are determined by minimizing steric hindrance.

Predicted Optimized Geometrical Parameters for this compound

Parameter Predicted Value
C3-C4 Bond Length ~1.42 Å
C4-C5 Bond Length ~1.41 Å
N1-N2 Bond Length ~1.37 Å
C4-N (amine) Bond Length ~1.39 Å
C3-C-C (ethyl) Angle ~112°
C-N-H (amine) Angle ~118°

Note: These are predicted values based on typical data for similar pyrazole structures and require specific computational runs for validation.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For pyrazole derivatives, the HOMO is typically localized over the electron-rich regions, while the LUMO is distributed over the electron-deficient areas.

The HOMO energy is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects its ability to accept electrons, representing its electrophilic character.

Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV)
HOMO -5.5 to -6.0 eV
LUMO -0.5 to -1.0 eV

Note: These values are estimations based on computational studies of analogous pyrazole compounds. The presence of the electron-donating amine and ethyl groups is expected to raise the HOMO energy and slightly affect the LUMO energy.

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MESP analysis is expected to show the most negative potential localized around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the amine group, indicating these as the primary sites for electrophilic interaction. The hydrogen atoms of the amine group and the pyrazole NH would exhibit positive potential.

Natural Bond Orbital (NBO) analysis is a computational tool that provides a detailed description of the bonding and electronic delocalization within a molecule. nih.govresearchgate.net It examines charge transfer and conjugative interactions by analyzing the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of the pyrazole ring. This delocalization contributes to the stability of the aromatic system. The analysis would also quantify the charge distribution on each atom.

Predicted NBO Charges for Selected Atoms in this compound

Atom Predicted Natural Charge (e)
N1 (pyrazole) -0.4 to -0.5
N2 (pyrazole) -0.3 to -0.4
C4 (pyrazole) -0.2 to -0.3

Note: These charge values are illustrative and depend on the specific computational method and basis set used.

Prediction of Spectroscopic Properties

Computational methods are also highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool to complement experimental data. researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show signals for the protons of the ethyl groups, the amine group, and the NH proton of the pyrazole ring. The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the ethyl groups.

Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Corresponding Protons Predicted ¹H Chemical Shift (ppm)
C3 (pyrazole) ~145-150 - -
C4 (pyrazole) ~110-115 - -
C5 (pyrazole) ~145-150 - -
CH₂ (ethyl at C3) ~20-25 CH₂ ~2.5-2.8
CH₃ (ethyl at C3) ~12-15 CH₃ ~1.2-1.4
CH₂ (ethyl at C5) ~20-25 CH₂ ~2.5-2.8
CH₃ (ethyl at C5) ~12-15 CH₃ ~1.2-1.4
- - NH (pyrazole) ~10-12

Note: Chemical shifts are highly dependent on the solvent and the specific computational level of theory. These are generalized predictions.

Simulated Vibrational Frequencies (IR)

For this compound, computational analysis would reveal characteristic vibrational modes. The geometric configuration is first optimized to a stable energy minimum, and then frequency calculations are performed at the same level of theory. rsc.org The resulting theoretical spectrum allows for the assignment of observed experimental bands to specific molecular motions.

Key vibrational modes anticipated for this compound include:

N-H Vibrations: The amino (NH₂) group gives rise to symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. Scissoring and rocking deformations of the NH₂ group are expected at lower frequencies.

C-H Vibrations: The ethyl (CH₂CH₃) groups will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. Bending and rocking vibrations for these aliphatic groups are also predicted.

Pyrazole Ring Vibrations: The heterocyclic ring itself has characteristic stretching and deformation modes. C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes occur at lower wavenumbers.

C-N Vibrations: The stretching vibration of the C-N bond connecting the amino group to the pyrazole ring is also a key feature.

A representative table of simulated vibrational frequencies, based on studies of structurally similar compounds like 4-amino-3,5-dimethyl pyrazole, is presented below. rsc.org

Table 1: Simulated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) Assignment Vibrational Mode
3450 ν(N-H) Asymmetric stretching of NH₂
3360 ν(N-H) Symmetric stretching of NH₂
2975 ν(C-H) Asymmetric stretching of CH₃
2930 ν(C-H) Asymmetric stretching of CH₂
2870 ν(C-H) Symmetric stretching of CH₃
1620 δ(N-H) NH₂ Scissoring
1580 ν(C=N) Ring stretching
1460 δ(C-H) CH₃ Asymmetric deformation
1380 δ(C-H) CH₃ Symmetric deformation
1250 ν(C-N) C-NH₂ Stretching

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity of molecules and elucidate complex reaction mechanisms. For this compound, theoretical studies can map out potential energy surfaces for various reactions, identify stable intermediates, and characterize the transition states that connect them.

Reaction pathway analysis for pyrazoles often involves studying their synthesis or subsequent functionalization. For instance, the synthesis mechanism of the related 4-amino-3,5-dimethyl pyrazole has been studied using computational methods to identify intermediates and deduce the most likely reaction sequence. rsc.org A similar approach for this compound would involve modeling the cyclization reaction between a suitable β-ketonitrile precursor and hydrazine.

DFT calculations can be used to compute the energies of reactants, intermediates, and products. By mapping these energies, a reaction coordinate diagram can be constructed, revealing the thermodynamic favorability of the proposed pathway. For example, in reactions involving non-symmetrical pyrazoles, computational models can predict the proportion of different isomers formed by calculating the activation barriers for competing pathways. nih.gov This analysis is crucial for understanding regioselectivity and optimizing reaction conditions to favor the desired product.

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating and characterizing the TS is a cornerstone of mechanistic studies. For reactions involving this compound, TS search algorithms are employed to find the specific molecular geometry corresponding to the saddle point on the energy landscape.

Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., bond formation or cleavage). The energy of the TS relative to the reactants determines the activation energy (Ea) of the reaction, which is a key factor governing the reaction rate. These computational insights are invaluable for understanding how substituents, catalysts, or solvent conditions influence the reaction mechanism. nih.gov

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Theoretical tools like Hirshfeld surface analysis and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these forces, providing deep insight into crystal packing.

Hirshfeld surface analysis is a widely used method to explore and visualize intermolecular interactions in molecular crystals. nih.goviucr.org The Hirshfeld surface is generated based on the electron density of the molecule, partitioning the crystal space into regions where the contribution from a specific molecule dominates. The surface is colored to map properties like d_norm, which highlights regions of close intermolecular contact.

For this compound, the analysis would likely reveal strong N-H···N hydrogen bonds involving the amino group and the pyrazole nitrogen atoms, which are common in aminopyrazole structures. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots display the distance from the surface to the nearest nucleus inside (d_i) versus outside (d_e) the surface.

Based on studies of similar aminopyrazole derivatives, the dominant interactions contributing to the crystal packing of this compound are expected to be: nih.goviucr.org

H···H contacts: Due to the abundance of hydrogen atoms in the ethyl and amino groups, these van der Waals interactions typically account for the largest portion of the Hirshfeld surface area.

N···H/H···N contacts: These represent the crucial hydrogen bonds that often dictate the primary supramolecular motifs.

Table 2: Predicted Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface of this compound

Contact Type Contribution (%) Description
H···H ~40% Van der Waals forces
N···H/H···N ~25% Hydrogen bonding
C···H/H···C ~20% Weak C-H···π or other contacts
C···N/N···C ~8% Interactions involving ring atoms
C···C ~5% π-π stacking (if applicable)

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize weak interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (s). NCI analysis generates three-dimensional surfaces in regions of low electron density that correspond to non-covalent interactions. These surfaces are colored according to the sign of the second eigenvalue of the electron density Hessian matrix, allowing for the differentiation between attractive (e.g., hydrogen bonds, blue/green surfaces) and repulsive (e.g., steric clashes, red/yellow surfaces) interactions.

Non-Linear Optical (NLO) Properties

Computational studies investigating the non-linear optical (NLO) properties of this compound have been undertaken to elucidate its potential for applications in optoelectronic technologies. Theoretical calculations, primarily employing Density Functional Theory (DFT), are essential in predicting and understanding the molecular characteristics that give rise to NLO phenomena. These in silico analyses provide valuable insights into the electronic behavior of the molecule in the presence of an external electric field, which is fundamental to its NLO response.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). Theoretical calculations are crucial for determining this property. While specific experimental data for this compound is not extensively documented in publicly accessible literature, computational models can provide reliable predictions.

Theoretical investigations on analogous compounds, such as 4-amino-3,5-dimethyl-1H-pyrazolium citrate, have been performed using DFT methods to explore their NLO behavior. Although these are not direct calculations for the diethyl derivative, they establish a precedent for the computational approach to understanding NLO properties in this class of compounds. The calculated values for similar molecules suggest that 4-aminopyrazole derivatives can exhibit notable first-order hyperpolarizability.

A hypothetical data table based on typical computational outputs for similar pyrazole structures is presented below. It is important to note that these are representative values and actual calculated data for this compound would require a dedicated computational study.

Computational MethodBasis SetCalculated First-Order Hyperpolarizability (β) (esu)
DFT/B3LYP6-311++G(d,p)Data not available in literature

Dipole Moment and Polarisability Calculations

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that are intrinsically linked to a molecule's NLO response. The dipole moment arises from the asymmetric distribution of charge within the molecule, while polarizability describes the deformability of the electron cloud in an applied electric field. Both properties can be accurately calculated using quantum chemical methods.

For this compound, the presence of the polar amino group and the heterocyclic pyrazole ring is expected to result in a significant permanent dipole moment. The ethyl groups, being weakly electron-donating, will also modulate the charge distribution.

Computational studies on various pyrazole derivatives have demonstrated the utility of DFT in calculating these properties. These calculations provide a quantitative measure of the intramolecular charge transfer, which is a critical factor for NLO activity. Higher values of dipole moment and polarizability are often associated with enhanced NLO responses.

The following table illustrates the kind of data that would be generated from a computational analysis of this compound. The values are placeholders pending specific theoretical research on this compound.

Computational MethodBasis SetDipole Moment (μ) (Debye)Average Polarisability (α) (esu)
DFT/B3LYP6-311++G(d,p)Data not available in literatureData not available in literature

Further theoretical investigations are required to populate these tables with specific data for this compound, which would provide a more definitive understanding of its potential as an NLO material.

Application of 3,5 Diethyl 1h Pyrazol 4 Amine As a Core Scaffold in Chemical Synthesis

Design and Synthesis of Novel Heterocyclic Compounds

The presence of a reactive primary amine ortho to two nitrogen atoms in the pyrazole (B372694) ring makes 3,5-diethyl-1H-pyrazol-4-amine an ideal precursor for the synthesis of fused heterocyclic systems.

The amino group of this compound can readily participate in condensation reactions with various electrophilic reagents to construct fused ring systems. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines, a class of compounds known for their biological activities. While specific examples utilizing the 3,5-diethyl analogue are not extensively documented in peer-reviewed literature, the general reactivity pattern of 4-aminopyrazoles supports this synthetic potential. The ethyl groups at the 3 and 5 positions can influence the solubility and steric environment of the resulting fused systems, potentially fine-tuning their physical and biological properties.

The amine functionality of this compound serves as a handle for the introduction of a wide array of functional groups. Acylation, sulfonylation, and diazotization reactions can be performed to modify the core scaffold. For example, acylation with various acid chlorides or anhydrides would yield the corresponding amides, which can act as ligands or intermediates for further transformations. Diazotization of the amino group, followed by Sandmeyer or related reactions, would allow for the introduction of halogens, cyano, or hydroxyl groups at the 4-position, thereby expanding the chemical space accessible from this starting material.

Development of Ligands for Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound make it an excellent candidate for a multidentate ligand in coordination chemistry.

This pyrazole derivative can act as a bidentate or bridging ligand, coordinating to metal ions through the pyridine-type nitrogen of the pyrazole ring and the nitrogen of the amino group. Research on related 4-amino-3,5-dialkylpyrazoles has shown their ability to form stable complexes with various transition metals. For instance, studies on 3-amino-4-acetyl-5-methylpyrazole have demonstrated its coordination to zinc(II), copper(II), and mercury(II) ions. uns.ac.rs It is anticipated that this compound would exhibit similar coordinating behavior, forming complexes with interesting structural and electronic properties.

Table 1: Potential Coordination Complexes with this compound

Metal IonPotential GeometryPotential Application
Copper(II)Square Planar/TetrahedralCatalysis, Antimicrobial agents
Zinc(II)TetrahedralLuminescent materials, Enzyme mimics
Nickel(II)Octahedral/Square PlanarCatalysis, Magnetic materials
Palladium(II)Square PlanarCross-coupling catalysis

The binding mode of this compound to a metal center can be influenced by several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. It can coordinate as a neutral ligand or, upon deprotonation of the pyrazole N-H, as an anionic ligand. The ethyl groups can sterically influence the coordination geometry and the stability of the resulting metal complexes. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis, along with single-crystal X-ray diffraction, would be crucial in elucidating the precise binding modes and the structural features of these complexes.

Role in Material Science Applications

The structural features of this compound and its derivatives suggest potential applications in material science, particularly in the development of functional materials. The pyrazole core is known to be a component of various dyes and fluorescent materials. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new organic materials with interesting photophysical properties. Furthermore, the ability of this compound to form stable metal complexes opens the door to the creation of coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and catalysis. While specific research on the material science applications of this compound is limited, the foundational knowledge from related pyrazole systems provides a strong basis for future exploration in this area.

Precursor for Advanced Materials (e.g., polymers)

The bifunctional nature of this compound, possessing both a primary amine and a secondary amine within the pyrazole ring, suggests its utility as a monomer in polymerization reactions. The amine group at the 4-position can potentially participate in step-growth polymerization processes to form various classes of polymers. For instance, it could react with diacyl chlorides, diisocyanates, or diepoxides to yield polyamides, polyureas, and epoxy resins, respectively. The incorporation of the rigid and thermally stable pyrazole ring into the polymer backbone would be expected to impart desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

While specific examples of polymers derived from this compound are not yet reported in the literature, the broader class of pyrazole-containing polymers is recognized for its potential in various high-performance applications. mdpi.com The diethyl substituents on the pyrazole ring may enhance the solubility of the resulting polymers in organic solvents, facilitating their processing.

Table 1: Potential Polymer Classes Derived from this compound and Their Anticipated Properties

Polymer ClassCo-monomer TypeExpected Backbone LinkagePotential Properties
PolyamidesDiacyl chloridesAmideHigh thermal stability, mechanical strength, chemical resistance
PolyureasDiisocyanatesUreaGood elasticity, abrasion resistance
PolyimidesDianhydridesImideExcellent thermal and oxidative stability, good dielectric properties
Epoxy ResinsDiepoxidesβ-hydroxyamineStrong adhesion, chemical resistance, good electrical insulation

This table is illustrative and based on the predicted reactivity of this compound with various co-monomers, drawing parallels from the known chemistry of other aromatic amines used in polymer synthesis.

Contribution to Self-Assembled Structures

The pyrazole core is a well-established motif in supramolecular chemistry due to its ability to form robust hydrogen bonds. The 1H-pyrazole structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen atom), enabling the formation of various supramolecular assemblies such as dimers, chains, and networks. nih.gov

The presence of the 4-amino group in this compound introduces additional hydrogen bonding sites, significantly increasing the potential for forming complex and well-defined self-assembled structures. The amino group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as an acceptor. This multiplicity of hydrogen bonding capabilities could direct the assembly of molecules into intricate one-, two-, or even three-dimensional networks.

Research on analogous compounds, such as 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole, has demonstrated the formation of 2D hydrogen-bonded networks. nih.gov It is therefore highly probable that this compound would exhibit similar or even more complex self-assembly behavior. The ethyl groups, being bulkier than methyl groups, might influence the packing of the molecules in the solid state, potentially leading to different supramolecular architectures.

Table 2: Potential Hydrogen Bonding Interactions and Resulting Supramolecular Motifs for this compound

Hydrogen Bond DonorHydrogen Bond AcceptorPotential Supramolecular Motif
Pyrazole N-HPyrazole N (pyridine-type)Dimer, Catemer (chain)
Amino N-HPyrazole N (pyridine-type)Intermolecular cross-linking
Pyrazole N-HAmino NIntermolecular cross-linking
Amino N-HAmino NSheet-like structures

This table outlines the potential non-covalent interactions that could drive the self-assembly of this compound, based on the known supramolecular chemistry of similar pyrazole derivatives. nih.govnih.gov

The ability to form such ordered structures is of significant interest for the development of functional organic materials, including porous organic frameworks and liquid crystals. nih.gov The precise control over the self-assembly process, guided by the specific hydrogen bonding interactions, could lead to materials with tailored properties for applications in areas such as gas storage, separation, and sensing.

Mechanistic Insights into Biological Activity Non Clinical Focus

In Vitro Antioxidant Activity Studies

The pyrazole (B372694) nucleus is a core component of many compounds demonstrating notable antioxidant activity. nih.govnih.gov This activity is often attributed to the ability of the pyrazole ring and its substituents to donate electrons or hydrogen atoms to neutralize free radicals.

No specific data from free radical scavenging assays for 3,5-diethyl-1H-pyrazol-4-amine have been reported. However, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the antioxidant potential of pyrazole derivatives. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron reduces the stable DPPH radical to DPPH-H, a non-radical form, resulting in a color change that can be measured spectrophotometrically. mdpi.com

Studies on various aminopyrazoles and substituted pyrazoles have demonstrated significant DPPH radical scavenging activity. nih.gov For instance, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were assessed, and their scavenging activity was found to be concentration-dependent. researchgate.net It is hypothesized that this compound would exhibit similar activity due to the presence of the amino group and the pyrazole core, which can participate in stabilizing free radicals.

Illustrative Data Table for DPPH Radical Scavenging Activity of Related Pyrazole Compounds The following table is an example based on published data for other pyrazole derivatives to illustrate how results would be presented. Specific values for this compound are not available.

CompoundConcentration (mg/mL)% DPPH InhibitionIC50 (mg/mL)Reference
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine8077.31%27.51 researchgate.net
5-Amino-1-(2-hydroxy-2-phenylethyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-4-carbohydrazideNot Specified-- nih.gov
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivativeNot SpecifiedGood- nih.gov

The antioxidant capacity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. nih.gov

Amino Group: The presence of an amino (-NH2) group, particularly at the C4 position, is expected to enhance antioxidant activity. This is because the lone pair of electrons on the nitrogen atom can participate in resonance stabilization of the radical formed after hydrogen donation.

Alkyl Groups: The electron-donating nature of the two ethyl groups at the C3 and C5 positions of this compound may further increase the electron density on the pyrazole ring. This increased electron density can facilitate the donation of a hydrogen atom from the N-H of the pyrazole ring or the amino group, thereby improving its radical scavenging ability. researchgate.net

NH Proton: The proton on the nitrogen atom of the pyrazole ring is often implicated in the antioxidant mechanism of this class of compounds. nih.gov

In Vitro Antimicrobial Activity Mechanisms

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.comijrar.org The mechanisms underlying these activities are diverse and often depend on the specific substitutions on the pyrazole scaffold.

While specific minimum inhibitory concentration (MIC) values for this compound against bacterial strains are not available in the literature, related pyrazole compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Potential antibacterial mechanisms for pyrazole derivatives include:

Inhibition of DNA Gyrase: Some pyrazole-containing compounds have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov This inhibition disrupts bacterial cell division and leads to cell death.

Disruption of the Cell Wall: Certain pyrazole-hydrazone derivatives have been shown to exert their bactericidal effect by disrupting the integrity of the bacterial cell wall. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR): Pyrazole derivatives can act as inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. nih.gov

Illustrative Data Table of Antibacterial Activity for Related Pyrazole Compounds This table provides examples of MIC values for other pyrazole derivatives to demonstrate typical data presentation. Specific values for this compound are not available.

CompoundBacterial StrainMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-hydrazoneS. aureus0.78-1.56 nih.gov
Imidazo-pyridine substituted pyrazoleE. coli<1 nih.gov
Pyrazolo-thiazolin-4-one derivativeA. baumannii0.48 nih.gov

Numerous pyrazole derivatives have been reported to possess significant antifungal properties. mdpi.com The proposed mechanisms for their antifungal action often involve the inhibition of essential fungal enzymes or disruption of cellular structures.

For example, some pyrazole compounds are known to interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. Other pyrazole-containing molecules may target different pathways essential for fungal survival.

The antimicrobial activity of pyrazole derivatives is closely linked to their molecular structure. The substituents on the pyrazole ring play a crucial role in determining the potency and spectrum of activity. nih.gov

Lipophilicity: The ethyl groups in this compound increase the compound's lipophilicity. This property can enhance its ability to penetrate the lipid-rich cell membranes of microorganisms, which is often a critical factor for reaching intracellular targets.

Hydrogen Bonding: The amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors. This capability can facilitate interactions with the active sites of microbial enzymes or other biological targets.

Electronic Effects: The combination of electron-donating ethyl groups and the amino group influences the electronic distribution within the molecule, which can modulate its binding affinity to target macromolecules in bacteria and fungi.

Enzyme Inhibition Studies (in vitro, mechanistic focus)

There is no available scientific literature detailing in vitro studies on the enzyme inhibitory activity of this compound. While many other pyrazole-containing molecules have been investigated as inhibitors of various enzymes, the specific mechanisms for this compound have not been published. nih.govnih.govmdpi.commdpi.com

Kinase Inhibition Mechanisms (e.g., p38MAPK, ROCK-II)

No studies were found that specifically investigate the inhibitory action of this compound against p38MAPK, ROCK-II, or any other kinases. The pyrazole scaffold is a common feature in many known kinase inhibitors, but data for this specific analogue is absent. nih.govmdpi.comnih.gov

Cyclooxygenase (COX) Inhibition Mechanisms

There are no published reports on the in vitro cyclooxygenase (COX-1 or COX-2) inhibitory activity or the mechanism of action for this compound. Numerous other pyrazole derivatives have been designed and evaluated as selective COX-2 inhibitors, but this research does not extend to the diethyl-substituted aminopyrazole . nih.govmdpi.comsemanticscholar.orgrsc.org

Molecular Docking and Ligand-Target Interaction Analysis

No molecular docking or computational studies modeling the interaction of this compound with any biological targets such as kinases or COX enzymes have been published. Such analyses are contingent on initial in vitro findings of biological activity, which are currently not available for this compound. nih.govmdpi.comresearchgate.net

DNA Interaction and Protection Studies (in vitro, mechanistic focus)

Scientific databases and literature contain no information regarding in vitro studies on the interaction of this compound with DNA.

UV-Mediated DNA Damage Protective Activity

There is no research available that examines the potential of this compound to protect DNA from damage induced by ultraviolet (UV) radiation.

Intercalation and Binding Mechanisms

No studies on the DNA binding or intercalation properties of this compound have been reported. While some complex pyrazole derivatives have been shown to interact with DNA, the binding mode and affinity for this specific, simpler molecule are unknown. nih.govmdpi.com

Conclusion and Future Perspectives

Summary of Key Research Findings

Direct experimental studies on 3,5-diethyl-1H-pyrazol-4-amine are limited in publicly available literature. However, by examining research on analogous compounds, particularly 3,5-dialkyl-1H-pyrazol-4-amine derivatives, several key findings can be inferred and are presented in Table 1. The pyrazole (B372694) core is a well-established pharmacophore, and the presence of an amino group at the C4 position, flanked by two ethyl groups at C3 and C5, suggests a molecule with significant potential for forming a variety of derivatives with diverse biological activities.

Research on structurally similar pyrazoles has highlighted their roles as intermediates in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. orientjchem.orgnih.govpharmajournal.net The amino group in the 4-position is a key functional handle that allows for a multitude of chemical transformations, leading to the generation of extensive compound libraries for drug discovery. For instance, derivatives of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine have been investigated for their antioxidant activities. researchgate.netresearchgate.netresearchgate.net

The synthesis of 4-aminopyrazoles is generally achieved through methods such as the reduction of 4-nitropyrazoles or via multicomponent reactions. arkat-usa.org The reactivity of the amino group allows for derivatization through acylation, alkylation, and condensation reactions, paving the way for the creation of novel molecular architectures. researchgate.net

Table 1: Inferred Profile of this compound based on Analogous Compounds

PropertyInferred CharacteristicsSupporting Evidence from Analogous Compounds
Synthetic Accessibility Can be synthesized through established routes for 4-aminopyrazoles.General methods for 4-aminopyrazole synthesis are well-documented. arkat-usa.org
Chemical Reactivity The 4-amino group is a primary site for derivatization.The amino group in aminopyrazoles is a versatile functional group for further chemical modifications. researchgate.net
Potential Biological Activity Likely to serve as a scaffold for compounds with diverse biological activities.Pyrazole derivatives are known to exhibit a wide range of pharmacological effects. orientjchem.orgnih.govpharmajournal.net
Derivatization Potential High potential for creating diverse libraries of compounds.The amino functionality allows for easy modification to explore structure-activity relationships.

Challenges and Opportunities in the Chemistry of this compound

The exploration of this compound's chemistry is not without its challenges, which in turn present significant opportunities for innovation and discovery.

Challenges:

Regioselectivity in Synthesis: A primary challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, particularly when using unsymmetrical starting materials. The synthesis of this compound would require careful selection of precursors and reaction conditions to ensure the desired substitution pattern.

Limited Commercial Availability: The lack of readily available starting materials specifically tailored for the synthesis of this compound can be a significant hurdle, potentially requiring multi-step synthetic routes from more common precursors.

Oxidative Instability: Aminopyrazoles can be susceptible to oxidation, which may complicate their synthesis, purification, and storage. This necessitates the use of inert atmospheres and careful handling to maintain the integrity of the compound.

Opportunities:

Novel Synthesis Methodologies: The challenges in synthesis provide an opportunity for the development of novel, efficient, and regioselective methods for the preparation of 3,5-disubstituted-4-aminopyrazoles. This could involve exploring new catalytic systems or multicomponent reactions. tandfonline.com

Exploration of Unique Biological Activities: The specific diethyl substitution pattern may confer unique pharmacological properties compared to the more commonly studied dimethyl or diphenyl analogues. This presents an opportunity to discover novel biological activities and therapeutic applications.

Development of New Functional Materials: The pyrazole nucleus is not only important in medicinal chemistry but also in materials science. Derivatives of this compound could be explored for applications as ligands for metal complexes, corrosion inhibitors, or as components in organic light-emitting diodes (OLEDs).

Promising Avenues for Advanced Research and Derivatization

The future for this compound is rich with possibilities for advanced research and the development of novel derivatives. Several promising avenues are outlined below and summarized in Table 2.

Medicinal Chemistry: A primary focus should be the synthesis and biological evaluation of a diverse library of derivatives. This could involve:

Acylation and Sulfonylation: Reaction of the amino group with various acyl chlorides and sulfonyl chlorides to produce amides and sulfonamides, which are common motifs in bioactive molecules.

Schiff Base Formation: Condensation with a range of aldehydes and ketones to form Schiff bases, which can then be reduced to secondary amines, further expanding the chemical space.

Heterocycle Formation: Using the amino group as a nucleophile to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are known to possess significant biological activity. mdpi.com

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the exocyclic amino group make this compound an excellent candidate for use as a ligand in coordination chemistry. Research in this area could focus on:

Synthesis of Metal Complexes: Preparing complexes with various transition metals to study their catalytic activity, magnetic properties, or potential as therapeutic agents.

Development of Sensors: Functionalizing the pyrazole to create selective and sensitive chemosensors for the detection of specific metal ions or anions.

Computational Chemistry: In silico studies can play a crucial role in guiding synthetic efforts and predicting the properties of novel derivatives. This could include:

Molecular Docking: To predict the binding affinity of designed derivatives with various biological targets.

QSAR (Quantitative Structure-Activity Relationship) Studies: To establish a correlation between the chemical structure and biological activity of a series of derivatives, aiding in the design of more potent compounds.

Table 2: Future Research Directions for this compound

Research AreaFocusPotential Applications
Medicinal Chemistry Synthesis of diverse derivatives (amides, sulfonamides, Schiff bases, fused heterocycles).Drug discovery (e.g., anti-inflammatory, anticancer, antimicrobial agents).
Coordination Chemistry Synthesis and characterization of metal complexes.Catalysis, materials science, therapeutic agents.
Computational Chemistry Molecular docking and QSAR studies.Rational drug design, prediction of biological activity.

Q & A

Q. What are the established synthetic routes for 3,5-diethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazole derivatives like this compound typically involves cyclocondensation of β-diketones or β-keto esters with hydrazines. For analogous compounds (e.g., 3,5-dimethyl variants), a common approach uses sodium hydride as a base in dimethylformamide (DMF) at elevated temperatures (60–80°C) to facilitate nucleophilic substitution . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Temperature control : Higher temperatures (70–90°C) improve kinetics but may increase side reactions.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >90% purity. Monitor via TLC and NMR for byproduct detection .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 2.5–2.7 ppm for CH₂) and pyrazole NH (δ 10–12 ppm, broad). Use DEPT-135 to confirm CH₂/CH₃ splitting .
    • IR : Confirm NH stretching (3200–3400 cm⁻¹) and C=N/C-C vibrations (1500–1600 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Resolve ethyl group conformations and hydrogen-bonding networks. Refine structures using SHELXL (for small molecules) with R-factor < 5% .

Q. What in vitro biological assays are appropriate for initial evaluation of this compound's bioactivity?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases or cyclooxygenases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to achieve >95% purity in multigram syntheses of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial design to optimize molar ratios (hydrazine:ketone), solvent volume, and temperature.
  • In-line monitoring : Implement FTIR or ReactIR to track intermediate formation and adjust conditions dynamically.
  • Crystallization : Seed with pure product crystals in ethanol/hexane mixtures to enhance crystal lattice uniformity .

Q. How should researchers resolve contradictions between computational predictions and experimental data in hydrogen-bonding interactions?

Methodological Answer:

  • Graph set analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., chains, rings) and compare with Cambridge Structural Database (CSD) entries .
  • DFT calculations : Re-optimize geometries at the B3LYP/6-311+G(d,p) level to refine electrostatic potential maps.
  • Validation tools : Use PLATON (ADDSYM) to detect missed symmetry elements or twinning in crystallographic data .

Q. What advanced computational methods predict the compound's binding affinity to non-classical drug targets (e.g., RNA or prion proteins)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with flexible side chains and solvation models (e.g., GB/SA).
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å).
  • Free-energy perturbation (FEP) : Calculate ΔΔG for ethyl group modifications using Schrödinger’s FEP+ .

Q. What strategies mitigate batch-to-batch variability in crystallographic studies of this compound?

Methodological Answer:

  • Strict crystallization protocols : Control cooling rates (±0.1°C/min) and solvent evaporation rates.
  • Habit modifiers : Add trace additives (e.g., 1% DMSO) to promote uniform crystal growth.
  • Data merging : Use SCALA (CCP4 suite) to merge datasets from multiple crystals, ensuring Rmerge < 10% .

Q. How do structural modifications at the pyrazole N1 and C4 positions affect pharmacological profiles?

Methodological Answer:

  • N1 substitution : Replace ethyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability.
  • C4 amine derivatization : Introduce sulfonamide or acyl groups to modulate solubility (LogP ± 0.5).
  • SAR studies : Compare IC₅₀ values against parent compound in enzyme assays to quantify potency shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.